![molecular formula C18H33N3O6S B1598245 2-Amino-5-((1-((carboxymethyl)amino)-3-(octylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid CAS No. 24435-27-6](/img/structure/B1598245.png)
2-Amino-5-((1-((carboxymethyl)amino)-3-(octylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid
Overview
Description
Molecular Structure Analysis
The molecular structure analysis of similar compounds involves the use of techniques such as single-crystal X-ray diffraction (SXRD), Fourier transform infrared (FTIR) spectroscopy, and high-resolution X-ray diffraction (HRXRD) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of hydrogen bond acceptors and donors, freely rotating bonds, and polar surface area can be determined .Scientific Research Applications
- HPLC-Based Methods : Affinity columns integrated into high-performance liquid chromatography (HPLC) systems allow precise quantification of analytes in clinical samples .
- Detoxification : GSTs play a crucial role in detoxifying harmful physiological and xenobiotic compounds by catalyzing the addition of glutathione (GSH) to toxins .
Affinity Chromatography
Glutathione S-Transferase (GST) Inhibition
Redox Balance and Oxidative Stress
Flow-Based Immunoassays
These applications highlight the versatility of S-Octylglutathione in clinical chemistry, biochemistry, and pharmaceutical research. Researchers continue to explore its potential in various contexts, making it an exciting compound for future investigations. 🌟 .
Safety And Hazards
Future Directions
The future directions for research on this compound could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .
properties
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-octylsulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O6S/c1-2-3-4-5-6-7-10-28-12-14(17(25)20-11-16(23)24)21-15(22)9-8-13(19)18(26)27/h13-14H,2-12,19H2,1H3,(H,20,25)(H,21,22)(H,23,24)(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWCZWAVSJZQNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-((1-((carboxymethyl)amino)-3-(octylthio)-1-oxopropan-2-yl)amino)-5-oxopentanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of S-Octylglutathione?
A1: S-Octylglutathione acts as a competitive inhibitor of glutathione S-transferases (GSTs). [, , ] This means it binds to the enzyme's active site, preventing the natural substrate, glutathione (GSH), from binding and participating in detoxification reactions.
Q2: Can you provide an example of how S-Octylglutathione has been used to study enzyme activity?
A2: Researchers studying the detoxification of vinyl carbamate epoxide (VCO) used S-Octylglutathione to demonstrate the role of GSTs in the process. The inhibitory effect of mouse liver cytosol on VCO-mediated adduct formation was reversed by adding S-Octylglutathione, confirming the involvement of GSTs. []
Q3: Does S-Octylglutathione inhibit all GSTs equally?
A3: While S-Octylglutathione is a general GST inhibitor, studies suggest some variation in its effect on different GST classes. For instance, chemical modification studies on GSTP1-1 showed that S-Octylglutathione protected a specific lysine residue (Lys-44) involved in GSH binding, highlighting the importance of specific interactions within the active site. []
Q4: Has S-Octylglutathione been used to investigate the metabolism of any specific compounds?
A4: Yes, S-Octylglutathione played a key role in identifying the enzyme responsible for the in vitro degradation of the explosive compound hexanitrohexaazaisowurtzitane (CL-20). The observation that S-Octylglutathione significantly inhibited CL-20 degradation in Japanese quail and rabbit liver cytosols pointed towards the involvement of GSTs. Further investigation confirmed that purified α- and μ-type GSTs could indeed biotransform CL-20 in the presence of GSH. []
Q5: Are there other known inhibitors of Glyoxalase I, besides S-Octylglutathione?
A5: Yes, research has identified other inhibitors of Glyoxalase I. These include:
- Squaric acid: This compound exhibits strong inhibitory effects on Glyoxalase I. [, ]
- Methotrexate: This clinically used anticancer drug was found to be as potent as S-Octylglutathione in inhibiting Glyoxalase I. []
- N, S, bis-FMOC glutathione: This compound is a potent inhibitor of Glyoxalase II and has been shown to competitively inhibit Glyoxalase I with a Ki of 0.32 mM. []
- Biologically active peptides: Peptides like f-Met-Leu-Phe-OCH3 and Boc-Phe-Leu-Phe-OCH3 have demonstrated inhibitory activity against Glyoxalase I. []
Q6: How does the structure of S-Octylglutathione relate to its function?
A6: While specific spectroscopic data wasn't reported in the provided abstracts, the structure of S-Octylglutathione closely resembles the natural substrate, glutathione. The "octyl" group in S-Octylglutathione likely mimics the bulky hydrophobic substrates that GSTs typically interact with. This structural similarity enables S-Octylglutathione to bind to the GST active site, but the absence of a reactive group prevents it from participating in catalysis, thus causing inhibition. []
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